molecular formula C23H22N6O2 B12406409 Momelotinib-d2

Momelotinib-d2

Cat. No.: B12406409
M. Wt: 416.5 g/mol
InChI Key: ZVHNDZWQTBEVRY-XUWBISKJSA-N
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Description

Momelotinib-d2 is a deuterated analog of momelotinib, a Janus kinase inhibitor used primarily in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterium substitution in this compound is intended to improve the pharmacokinetic properties of the compound, potentially enhancing its efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of momelotinib-d2 involves several key steps:

    Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.

    Conversion to Enaminone Intermediate: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.

    Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.

    Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.

    Amidation Reaction: The final step involves an amidation reaction to yield momelotinib.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available starting materials, high-yield reactions under mild conditions, and the absence of precious metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Momelotinib-d2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with improved pharmacokinetic properties .

Scientific Research Applications

Momelotinib-d2 has several scientific research applications:

Mechanism of Action

Momelotinib-d2 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, as well as activin A receptor type 1. This inhibition disrupts the Janus kinase-signal transducer and activator of transcription signaling pathway, leading to reduced cytokine signaling and inflammation. The compound also decreases hepcidin production, improving iron homeostasis and alleviating anemia .

Comparison with Similar Compounds

Similar Compounds

    Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis.

    Fedratinib: A Janus kinase inhibitor with a similar mechanism of action.

    Pacritinib: A Janus kinase inhibitor with additional activity against other kinases.

Uniqueness

Momelotinib-d2 is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This results in improved efficacy and safety profiles compared to its non-deuterated counterparts .

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[cyano(dideuterio)methyl]-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2

InChI Key

ZVHNDZWQTBEVRY-XUWBISKJSA-N

Isomeric SMILES

[2H]C([2H])(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Origin of Product

United States

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